N-butyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea
Overview
Description
N-butyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea is a useful research compound. Its molecular formula is C18H26N4O and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.21066147 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Inhibitors with Antiatherosclerotic Activity
A study discovered N-butyl-N'-[2-(dimethylamino)-6-[3-(4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]urea, a potent inhibitor of ACAT (acylCoA:cholesterol O-acyltransferase), demonstrating significant in vivo hypocholesterolemic activity. Structure-activity relationships were explored, leading to the discovery of compounds with potent activity and moderate plasma levels after oral administration. Selected compounds significantly reduced atherosclerotic plaque development, suggesting potential antiatherosclerotic benefits (Kimura et al., 1993).
Nitrogen Cycling Microorganisms in Pasture Soils
Research on the nitrification inhibitor 3,4-dimethylpyrazol-phosphate (DMPP) and the urease inhibitor N-(n-butyl) thiophosphoric triamide (nBTPT) showed their ability to mitigate nitrogen losses by reducing nitrification and ammonia volatilization. The study revealed inhibitory effects on the functional groups mediating nitrification and denitrification, suggesting their use as an effective approach to target specific microbial groups with minimal effects on soil pH and total bacterial abundance (Shi et al., 2017).
Synergistic Effect on Urea-N Transformation
An investigation into the synergistic effects of different doses of N-(n-butyl) thiophosphoric trimide (NBPT) and DMPP on urea-N transformation showed that their combined application could effectively delay the hydrolysis of urea, keep a higher amount of soil ammonium, retard nitrification of soil ammonium, decrease the accumulation of soil nitrate, and increase the total amount of soil available nitrogen (Shi Yun-feng, 2008).
Properties
IUPAC Name |
1-butyl-3-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-5-6-11-19-18(23)20-17-14(3)21-22(15(17)4)12-16-9-7-13(2)8-10-16/h7-10H,5-6,11-12H2,1-4H3,(H2,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMCCAJJAZCUHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=C(N(N=C1C)CC2=CC=C(C=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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